2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is a heterocyclic compound that combines the structural features of benzimidazole and benzoxazole. These two moieties are known for their significant pharmacological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole typically involves the condensation of 1-methylbenzimidazole with a suitable benzoxazole derivative. One common method includes the reaction of 1-methylbenzimidazole with 2-chloromethylbenzoxazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The benzimidazole and benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole or benzoxazole derivatives.
Substitution: Substituted benzimidazole or benzoxazole derivatives.
Scientific Research Applications
2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is largely dependent on its interaction with biological targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzoxazole moiety can enhance these interactions by providing additional binding sites. Together, these interactions can disrupt cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antimicrobial and anticancer properties.
Benzoxazole: Exhibits a range of biological activities, including antibacterial and antifungal effects.
Uniqueness
2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is unique due to the combination of benzimidazole and benzoxazole moieties, which can result in synergistic effects and enhanced biological activities compared to the individual components.
Properties
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-19-13-8-4-2-6-11(13)17-15(19)10-21-16-18-12-7-3-5-9-14(12)20-16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVNWVKORQADIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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